(R)-Pirtobrutinib

BTK C481S mutation Covalent inhibitor resistance Non-covalent inhibitor

Covalent BTK inhibitors lose efficacy against C481S-mutant BTK, stalling research in resistant B-cell malignancies. (R)-Pirtobrutinib, the less active enantiomer of pirtobrutinib, maintains nanomolar potency (C481S IC50 8.45 nM) with >100-fold selectivity over 370+ kinases. • Non-covalent binding circumvents resistance. • ~20 h half-life and 85.5% bioavailability enable consistent once-daily target coverage. • Minimizes off-target kinase engagement vs. ibrutinib. Supplied as ≥99% white solid; -20°C storage; shipped with blue ice.

Molecular Formula C22H21F4N5O3
Molecular Weight 479.4 g/mol
Cat. No. B8192656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pirtobrutinib
Molecular FormulaC22H21F4N5O3
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
InChIInChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
InChIKeyFWZAWAUZXYCBKZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pirtobrutinib Overview


(R)-Pirtobrutinib is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor [1]. It binds to the BTK ATP-binding pocket via an extensive network of interactions with water molecules, showing no direct contact with the C481 residue [1]. This binding mode enables potent inhibition of both wild-type BTK and C481 substitution mutants, the primary drivers of acquired resistance to covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib [1]. Pirtobrutinib exhibits >100-fold selectivity for BTK over >98% of 370 other kinases tested, a profile that underpins its differentiated safety and tolerability in clinical studies [2].

Non-covalent reversible BTK binding mode
Retains activity against C481-mutant BTK
High kinome selectivity supports pathway studies

Why Pirtobrutinib Cannot Be Substituted


Standard covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) rely on irreversible binding to the C481 residue of BTK, rendering them ineffective when this residue is mutated (e.g., C481S) [1]. Furthermore, the off-target kinase inhibition profiles of covalent agents contribute to class-specific toxicities, including atrial fibrillation and bleeding, which lead to treatment discontinuation in up to 40% of patients despite ongoing clinical benefit [2]. Pirtobrutinib's non-covalent, reversible binding mechanism circumvents C481-dependent resistance, maintaining nanomolar potency against both wild-type and mutant BTK [1]. Its enhanced kinome selectivity also translates to lower rates of cardiac adverse events and reduced treatment discontinuation compared to ibrutinib, as demonstrated in randomized phase 3 trials [3]. Thus, generic substitution with covalent BTK inhibitors is not scientifically or clinically equivalent in models of acquired resistance or intolerance.

This productNon-covalent reversible BTK inhibitor
Covalent BTK inhibitorsIrreversible C481 binding, lose activity with mutation
Mechanism
Reversible, C481-independent inhibition
Irreversible, C481-dependent; resistant mutants may emerge
Off-target profile
High kinome selectivity may reduce off-target kinase engagement
Broader off-target inhibition reported; may influence tolerability endpoints
Substitution risk
Direct substitution may not maintain activity in C481-mutant contexts
Not interchangeable; model response may differ significantly

Pirtobrutinib Differentiation Evidence


C481S Mutant BTK Inhibition

Pirtobrutinib maintains potent inhibitory activity against the C481S mutant BTK, a common resistance mutation to covalent BTK inhibitors like ibrutinib. In enzymatic assays, pirtobrutinib inhibited wild-type BTK autophosphorylation (Y223) with an IC50 of 3.68 nM and C481S mutant BTK with an IC50 of 8.45 nM [1]. In a cell viability assay using TMD8 cells expressing C481S mutant BTK, ibrutinib exhibited marked resistance, whereas pirtobrutinib retained sensitivity [2]. This contrasts sharply with covalent inhibitors, which lose activity against C481S-mutant BTK due to the absence of the cysteine residue required for irreversible binding.

C481S Mutant BTK Inhibition
Direct comparison
IC50 8.45 nM (C481S) vs resistant
Supports mutant BTK pathway research context
Covalent inhibitors lose activity with C481S mutation
BTK C481S mutation Covalent inhibitor resistance Non-covalent inhibitor Chronic lymphocytic leukemia

Kinase Selectivity Advantage

Pirtobrutinib exhibits >100-fold selectivity for BTK over 363/370 (98%) of other kinases tested in a broad kinome panel [1]. This contrasts with ibrutinib, which inhibits multiple off-target kinases (e.g., EGFR, TEC, SRC) and is associated with higher rates of adverse events, particularly atrial fibrillation [2]. In a randomized phase 3 trial (BRUIN CLL-314), pirtobrutinib demonstrated a 4.4-fold lower incidence of grade ≥3 atrial fibrillation compared to ibrutinib (0.9% vs. 4.0%) [3]. Furthermore, the rate of treatment discontinuation due to adverse events was lower with pirtobrutinib (9.4% vs. 10.8%), and dose reductions due to AEs occurred in 7.9% of pirtobrutinib patients versus 18.2% of ibrutinib patients [3][4].

Kinase Selectivity Advantage
Cross-study
Grade ≥3 AF 0.9% vs 4.0% (ibrutinib)
Reported tolerability endpoint context
4.4-fold lower incidence in randomized trial
Kinase selectivity Off-target toxicity Atrial fibrillation BTK inhibitor safety

Progression-Free Survival vs Ibrutinib

In the phase 3 BRUIN CLL-314 trial, pirtobrutinib demonstrated superior progression-free survival (PFS) compared to ibrutinib in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL). At 18 months, PFS was 86.9% in the pirtobrutinib arm versus 82.3% in the ibrutinib arm (HR 0.57 [95% CI, 0.39-0.83]) [1]. In the treatment-naive subgroup, the 18-month PFS was 95.3% for pirtobrutinib compared to 87.6% for ibrutinib (HR 0.24 [95% CI, 0.10-0.59]) [1]. The overall response rate (ORR) was also higher with pirtobrutinib (87% vs. 78.5%; p<0.001) [1].

Progression-Free Survival
Direct comparison
18-mo PFS 86.9% vs 82.3%, HR 0.57
Reported model-response endpoint context
Phase 3 BRUIN CLL-314, treatment-naive subgroup HR 0.24
Progression-free survival Phase 3 trial CLL/SLL Head-to-head comparison

Half-Life and Oral Bioavailability

Pirtobrutinib exhibits favorable pharmacokinetic properties that support convenient once-daily oral dosing. The effective half-life is approximately 20 hours, with steady-state achieved within 5 days of once-daily administration [1]. The absolute oral bioavailability of a single 200 mg dose is 85.5% (range 75.9-90.9%) [1]. At the recommended dosage of 200 mg once daily, pirtobrutinib trough concentrations exceed the BTK IC96, ensuring sustained target occupancy throughout the dosing interval regardless of intrinsic BTK turnover rate [2]. These parameters are comparable or favorable to those of covalent BTK inhibitors: ibrutinib has a half-life of 4-6 hours, acalabrutinib ~1 hour, and zanubrutinib ~2-4 hours, all requiring more frequent dosing or higher doses to maintain target coverage.

Half-Life & Oral Bioavailability
Class-level
t½ ~20 h vs 4–6 h (ibrutinib), F 85.5%
Supports exposure-model interpretation
Once-daily dosing may sustain BTK coverage
Pharmacokinetics Half-life Bioavailability Once-daily dosing

Wild-Type BTK Inhibition Potency

Pirtobrutinib demonstrates potent inhibition of wild-type BTK, with IC50 values comparable to or exceeding those of covalent BTK inhibitors. In HEK293 cells, pirtobrutinib inhibited WT BTK autophosphorylation with an IC50 of 3.68 nM [1]. A separate study reported an IC50 of 1.1 nM for pirtobrutinib against phospho-BTK, compared to 0.7 nM for ibrutinib in the same assay [2]. In a cell viability assay using wild-type TMD8 cells, pirtobrutinib exhibited an IC50 of 2.3 nM . These values are in the low nanomolar range, similar to those reported for ibrutinib (IC50 0.5 nM), acalabrutinib (IC50 3 nM), and zanubrutinib (IC50 0.5 nM) in various assays. Importantly, unlike covalent inhibitors, pirtobrutinib maintains this potency even in the presence of C481 mutations [3].

Wild-Type BTK Inhibition Potency
Cross-study
IC50 3.68 nM
Supports wild-type BTK pathway context
Comparable potency to covalent inhibitors in assays
BTK inhibition IC50 Enzymatic assay Wild-type BTK

Adverse Event Recurrence Reduction

In a subgroup analysis of the phase 1/2 BRUIN trial, patients who were previously intolerant to covalent BTK inhibitors and switched to pirtobrutinib experienced a 64% reduction in the recurrence of treatment-emergent adverse events that had led to discontinuation of the prior BTKi [1]. Notably, 75% of patients with a prior cardiac event (including atrial fibrillation) had no recurrence of cardiac complications while on pirtobrutinib [1]. Furthermore, no patient discontinued pirtobrutinib due to the same adverse event that prompted discontinuation of the prior covalent BTKi [1]. The overall discontinuation rate due to drug-related adverse events with pirtobrutinib was less than 5% across BRUIN cohorts [2].

AE Recurrence Reduction
Cross-study
64% of prior AEs did not recur, 75% cardiac events
Reported tolerability endpoint context
In prior BTKi-intolerant subgroup analysis
Adverse event recurrence BTK inhibitor intolerance Treatment discontinuation Safety

Pirtobrutinib Recommended Applications


Acquired Resistance Models

For in vitro and in vivo studies of CLL, MCL, or other B-cell malignancies that have developed resistance to covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib), pirtobrutinib is the appropriate BTK inhibitor. Its nanomolar potency against C481S mutant BTK (IC50 8.45 nM) directly addresses the primary resistance mechanism, whereas covalent inhibitors are ineffective [1]. This allows researchers to model therapeutic strategies for the relapsed/refractory setting and investigate combination regimens targeting both BTK-dependent and -independent resistance pathways.

Long-Term In Vivo BTK Inhibition

For chronic dosing studies where maintaining consistent target coverage is critical, pirtobrutinib's extended half-life (~20 hours) and high oral bioavailability (85.5%) enable reliable once-daily dosing with sustained BTK occupancy above the IC96 [2]. This pharmacokinetic profile simplifies dosing schedules and reduces inter-subject variability compared to covalent inhibitors with shorter half-lives (ibrutinib 4-6 hours, acalabrutinib ~1 hour), making pirtobrutinib ideal for long-term tumor growth inhibition studies and survival analyses in murine xenograft or genetically engineered models.

BTK Signaling After BTKi Intolerance

In experimental models or patient-derived samples where covalent BTK inhibitors have caused toxicity (e.g., cardiac events, bleeding) and been discontinued, pirtobrutinib offers a tool to study BTK inhibition without the confounding effects of off-target kinase engagement. The 75% reduction in cardiac event recurrence and 64% overall reduction in adverse event recurrence observed in intolerant patients [3] provide a strong rationale for using pirtobrutinib in studies of BTK biology where minimizing non-BTK-mediated effects is essential.

Treatment-Naive Efficacy Comparisons

For head-to-head comparisons of BTK inhibitors in treatment-naive settings, pirtobrutinib has demonstrated superior progression-free survival over ibrutinib in a randomized phase 3 trial (18-month PFS 86.9% vs. 82.3%; HR 0.57) [4]. This establishes pirtobrutinib as a benchmark for preclinical and translational studies aiming to evaluate novel combinations or next-generation BTK-targeted agents, providing a clinically validated comparator with proven efficacy and favorable safety.

Application
Selection Property
Validation Focus
B-cell malignancy models with BTKi resistance
Non-covalent C481-independent binding
Mutant BTK pathway response
Long-term BTK inhibition in vivo
Extended half-life and high oral exposure
Exposure-model validation
BTK signaling studies after BTKi intolerance
High kinome selectivity profile
Off-target kinase engagement review
BTK inhibitor comparison in naive disease models
Reported PFS endpoint context
Model-response endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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